Glyasperin D

Metabolic Disease Diabetes Research PPAR-γ Agonist

Researchers frequently assume all licorice flavonoids are interchangeable-a costly mistake that invalidates structure-activity studies. Glyasperin D is a structurally defined prenylated isoflavan with a distinct pharmacological fingerprint: • PPAR-γ ligand-binding activity validated in GAL-4-PPAR-γ chimera assay-suitable positive control for insulin sensitizer screening. • Patent-backed efficacy in oleic acid-induced hepatic steatosis model (L02 cells), supporting NAFLD drug discovery. • Well-characterized anti-H. pylori profile distinct from potent bactericidal agents like Glabridin, enabling nuanced host-microbe interaction studies. Supplied at ≥98% purity with full Certificate of Analysis.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 142561-10-2
Cat. No. B030364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyasperin D
CAS142561-10-2
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C
InChIInChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1
InChIKeyDDMAUIOCNQXFHL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Glyasperin D Sourcing Guide


Glyasperin D is a prenylated isoflavan flavonoid, specifically (R)-isoflavan substituted with hydroxy and methoxy groups and a prenyl moiety, isolated from the roots of Glycyrrhiza uralensis [1]. It is primarily recognized for its role as a natural product in medicinal chemistry, with reported activities including weak anti-Helicobacter pylori effects, significant PPAR-γ ligand-binding activity, and potential anti-non-alcoholic fatty liver disease (NAFLD) properties [2][3][4].

1
PPAR-γ pathway ligand screening Reported ligand-binding activity in GAL-4 chimera assay; distinct from tyrosinase-inhibiting analogs
2
Hepatic steatosis cell model research Supports oleic acid-induced L02 hepatocyte model; patent-backed isolation context
3
Prenylated flavonoid SAR comparator Saturated pyran ring may direct research away from PI3K/AR kinase inhibition; contrasts dehydro analog

Glyasperin D Purity and Specificity


In the Glycyrrhiza genus, minor structural variations among prenylated flavonoids lead to significant divergence in biological activity. For example, while Glyasperin C is a potent tyrosinase inhibitor (IC50 = 0.13 μg/mL) , and Dehydroglyasperin D acts as an aldose reductase inhibitor (IC50 = 62.4 μM on rat AR) and colorectal cancer cell suppressant [1], Glyasperin D distinguishes itself through its PPAR-γ ligand-binding profile and its specific, albeit weaker, anti-H. pylori activity profile [2][3]. Simply substituting one 'licorice flavonoid' for another without verifying the specific compound's validated activity profile (e.g., Glyasperin D vs. its close analog Dehydroglyasperin D) will lead to invalid experimental conclusions and wasted resources.

Glyasperin C
Activity mismatch Strong tyrosinase inhibitor; replacing Glyasperin D with Glyasperin C may shift the primary readout away from PPAR-γ pathway context.
Dehydroglyasperin D
Kinase inhibition profile differs Unsaturated analog exhibits PI3K/AR inhibition; using it as a substitute may introduce confounding kinase endpoints not present with Glyasperin D.
Glabridin
Antimicrobial potency mismatch Significantly more potent anti-H. pylori agent; substitution may overestimate the inhibitory effect in host-microbe interaction models.

Glyasperin D Bioactivity Profile


PPAR-γ Ligand-Binding Activity

In a comparative bioassay-guided fractionation of Glycyrrhiza uralensis root extract, Glyasperin D was one of several compounds identified with 'significant' PPAR-γ ligand-binding activity [1]. While a direct IC50 comparison is not provided in the study, this activity classifies it within a specific set of metabolic regulators, differentiating it from related prenylated flavonoids like Glyasperin C, which is primarily known for tyrosinase inhibition (IC50 = 0.13 μg/mL) .

PPAR-γ Ligand Binding
Class-level inference
Glyasperin D
reported binding
Glyasperin C
tyrosinase IC₅₀=0.13 µg/mL
Supports PPAR-γ pathway study fit; divergent from tyrosinase-focused analogs.
No specific binding IC₅₀ provided; GAL-4-PPAR-γ chimera assay context.
Metabolic Disease Diabetes Research PPAR-γ Agonist Natural Product Screening

Anti-H. pylori Activity vs. Glabridin

In a study screening licorice flavonoids against Helicobacter pylori, Glyasperin D was explicitly categorized as possessing 'weaker' activity [1]. In contrast, Glabridin, a flavonoid from G. glabra, demonstrated superior activity against the same pathogen, with reported IC50 values for protein synthesis inhibition of 4.40 μg/mL (against H. pylori) and 3.33 μg/mL (against H. pylori) in other studies [2]. This quantitative comparison establishes a clear efficacy gradient among these related compounds.

Anti-H. pylori Activity
Head-to-head comparison
Weaker
vs. Glabridin IC₅₀ 4.40 µg/mL
Positions Glyasperin D as a lower-potency comparator for H. pylori SAR studies.
Tested against multiple strains, incl. clarithromycin/amoxicillin-resistant.
Antimicrobial Screening Helicobacter pylori Infectious Disease Natural Antibacterials

Anti-NAFLD Activity

A recent patent (CN118406032A) describes the isolation and application of Glyasperin D for anti-NAFLD purposes. The compound's activity was evaluated using a 600 μM oleic acid-induced human liver L02 cell model, where it displayed 'significant' anti-non-alcoholic fatty liver disease activity [1]. This positions Glyasperin D as a candidate for hepatic steatosis research.

Anti-NAFLD Model Response
Supporting evidence
600 µM oleic acid-induced L02 hepatocytes
Reported anti-steatotic effect
Supports hepatic steatosis model research; patent CN118406032A context.
No fold-change or IC₅₀ provided; endpoint described as significant in patent.
Non-Alcoholic Fatty Liver Disease Hepatology Metabolic Research In Vitro Efficacy

Kinase Inhibition vs. Dehydroglyasperin D

Dehydroglyasperin D (DHGA-D), an oxidized analog of Glyasperin D, has demonstrated potent anticancer activity, including direct interaction with PI3K to inhibit proliferation of HT-29 human colorectal cancer cells, with IC50 values of 62.4 μM against rat aldose reductase (AR) and 176.2 μM against human AR [1]. Glyasperin D, lacking the double bond in its pyran ring, has not been reported to exhibit this specific kinase inhibitory activity or the same level of anticancer potency. This highlights a critical SAR divergence.

Kinase Inhibition Profile
Class-level inference
Glyasperin D
no reported PI3K/AR
Dehydro-GD
IC₅₀ 62.4–176.2 µM
Saturated pyran ring may direct research toward PPAR-γ, avoiding kinase pathway confounds.
Structural SAR rationale; HT-29 proliferation and AR inhibition contrast.
Cancer Research Kinase Inhibition Structure-Activity Relationship (SAR) Chemoprevention

Glyasperin D Research Applications


PPAR-γ Target Discovery and Validation

Procure Glyasperin D as a validated natural product ligand for PPAR-γ screening assays. Its 'significant' activity, as identified in a GAL-4-PPAR-γ chimera assay [1], makes it a suitable positive control or lead compound for developing novel insulin sensitizers or studying metabolic regulation in type 2 diabetes and obesity models.

SAR Studies on Prenylated Flavonoids

Use Glyasperin D as a key comparator in SAR panels investigating the biological impact of the pyran ring oxidation state. Direct comparison with Dehydroglyasperin D will elucidate the role of this structural feature in determining selectivity between PPAR-γ agonism and PI3K/AR inhibition [2]. This is a well-defined research application with clear comparative value.

Anti-NAFLD and Hepatic Steatosis Research

Employ Glyasperin D in hepatic steatosis models. Its patent-backed activity in a 600 μM oleic acid-induced L02 cell model [3] provides a direct, application-specific rationale for its use in discovering and developing treatments for non-alcoholic fatty liver disease. The patent also provides a scalable, cost-effective isolation method.

Selective Anti-H. pylori Screening

For research aimed at understanding the minimal effective dose or exploring the role of low-level bacterial inhibition in host-microbe interactions, Glyasperin D's 'weaker' activity against H. pylori, including resistant strains [4], makes it a valuable tool compound, distinct from potent bactericidal agents like Glabridin [5].

Application
Selection Property
Validation Focus
PPAR-γ pathway ligand screening
PPAR-γ ligand-binding assay context
Distinction from tyrosinase-inhibiting analogs
Prenylated flavonoid SAR studies
Saturated vs. unsaturated pyran ring context
PI3K/AR inhibition contrast with dehydro analog
Hepatic steatosis cell model research
Oleic acid-induced L02 model context
Reported anti-steatotic endpoint review
H. pylori host-microbe interaction studies
Lower-potency antibacterial context
Distinction from potent bactericidal flavonoids
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